molecular formula C21H24N2O4 B11317119 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide

Cat. No.: B11317119
M. Wt: 368.4 g/mol
InChI Key: QVSNTHFVSSXPQX-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-methylbenzoic acid with 4-(pentyloxy)benzoyl chloride under basic conditions to form the desired benzamide derivative. The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(methoxy)benzamide
  • N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(ethoxy)benzamide

Uniqueness

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(pentyloxy)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pentyloxy group can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-4-pentoxybenzamide

InChI

InChI=1S/C21H24N2O4/c1-3-4-5-12-26-17-9-6-15(7-10-17)21(25)22-16-8-11-19-18(13-16)23-20(24)14(2)27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

QVSNTHFVSSXPQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C

Origin of Product

United States

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